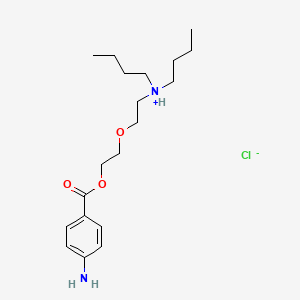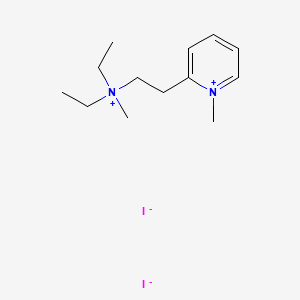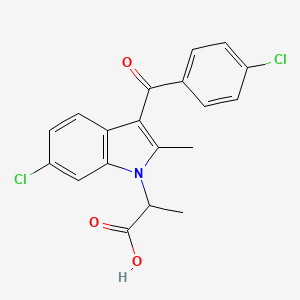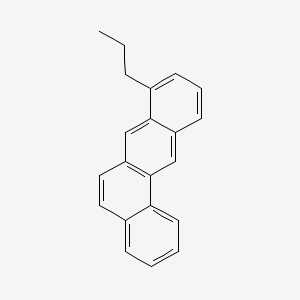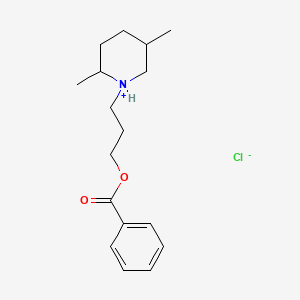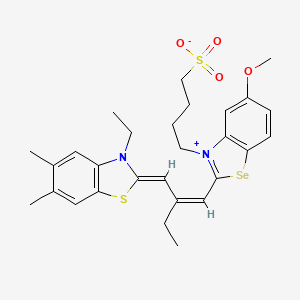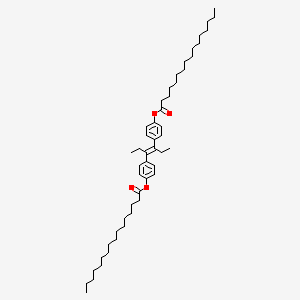![molecular formula C10H18O B13771170 [R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol CAS No. 97890-14-7](/img/structure/B13771170.png)
[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol, also known as linalool, is a naturally occurring terpene alcohol found in many flowers and spice plants. It is widely used in the fragrance and flavor industries due to its pleasant scent, which is often described as a mix of floral and spicy notes. Linalool is also known for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and sedative effects.
準備方法
Synthetic Routes and Reaction Conditions
Linalool can be synthesized through various methods, including the hydration of myrcene and the isomerization of geraniol. One common synthetic route involves the acid-catalyzed hydration of myrcene, which yields a mixture of linalool isomers. The reaction typically requires an acid catalyst such as sulfuric acid or phosphoric acid and is conducted at elevated temperatures.
Industrial Production Methods
In industrial settings, linalool is often produced through the extraction and distillation of essential oils from plants such as lavender, basil, and coriander. The extracted oil is then subjected to fractional distillation to isolate linalool. This method is preferred due to its cost-effectiveness and the high purity of the final product.
化学反応の分析
Types of Reactions
Linalool undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: Linalool can be oxidized to produce linalool oxide, a compound with a more intense floral aroma. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of linalool can yield dihydrolinalool, which has a different scent profile. This reaction typically uses reducing agents such as sodium borohydride.
Substitution: Linalool can undergo substitution reactions to form esters and ethers. For example, esterification with acetic acid produces linalyl acetate, a compound with a fruity aroma.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and mild temperatures.
Substitution: Acetic acid, sulfuric acid, and moderate temperatures.
Major Products
Linalool oxide: Formed through oxidation.
Dihydrolinalool: Formed through reduction.
Linalyl acetate: Formed through esterification.
科学的研究の応用
Linalool has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various fragrance compounds and as a reagent in organic synthesis.
Biology: Studied for its antimicrobial and anti-inflammatory properties. It has shown potential in inhibiting the growth of certain bacteria and fungi.
Medicine: Investigated for its sedative and anxiolytic effects. Linalool has been found to modulate the central nervous system, making it a potential candidate for treating anxiety and sleep disorders.
Industry: Widely used in the production of perfumes, cosmetics, and flavoring agents. Its pleasant aroma makes it a popular choice in the fragrance industry.
作用機序
Linalool exerts its effects through various molecular targets and pathways. It is known to interact with the central nervous system by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). Linalool enhances the binding of GABA to its receptors, leading to sedative and anxiolytic effects. Additionally, linalool has been shown to inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
類似化合物との比較
Linalool is often compared to other terpenes such as geraniol, citronellol, and limonene.
Geraniol: Similar in structure but has a more rose-like aroma. Both compounds are used in the fragrance industry, but linalool is preferred for its versatility.
Citronellol: Has a more citrus-like scent and is also used in perfumes and insect repellents. Linalool is considered to have a more complex aroma profile.
Limonene: A terpene with a strong citrus scent. Unlike linalool, limonene is primarily used for its flavoring properties rather than its fragrance.
Linalool’s unique combination of floral and spicy notes, along with its therapeutic properties, sets it apart from these similar compounds.
Conclusion
[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol, or linalool, is a versatile compound with a wide range of applications in various fields. Its pleasant aroma and potential therapeutic benefits make it a valuable ingredient in the fragrance, flavor, and pharmaceutical industries. Through various synthetic routes and chemical reactions, linalool can be produced and utilized in numerous scientific and industrial applications.
特性
CAS番号 |
97890-14-7 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(2R,3Z)-3,7-dimethylocta-3,6-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6-7,10-11H,5H2,1-4H3/b9-7-/t10-/m1/s1 |
InChIキー |
RJSWINAXCPBTMV-UJICNMFASA-N |
異性体SMILES |
C[C@H](/C(=C\CC=C(C)C)/C)O |
正規SMILES |
CC(C(=CCC=C(C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


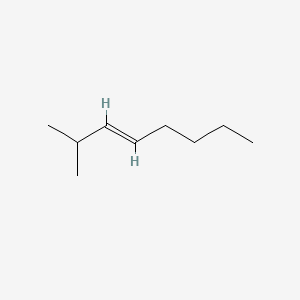
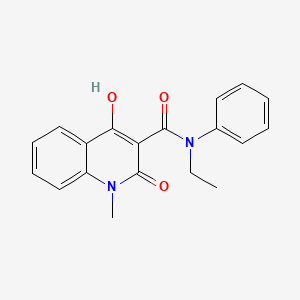

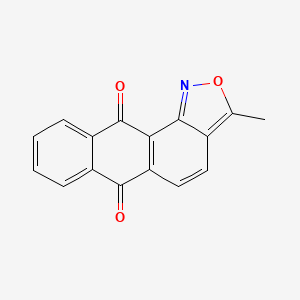

![1-Methyl-1,4-bis[2-[(1-oxooctadecyl)oxy]ethyl]piperazinium methyl sulfate](/img/structure/B13771110.png)
